molecular formula C22H21ClN4O4S B2461806 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-39-2

7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2461806
CAS No.: 688055-39-2
M. Wt: 472.94
InChI Key: KCIXYBDBEIBRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a quinazolinone core fused with a [1,3]dioxolo group and a sulfanylidene moiety. The structure is further modified by a 3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl side chain, which introduces a piperazine pharmacophore linked to a chlorophenyl group. Such structural attributes are common in compounds targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, due to the piperazine moiety’s affinity for these targets .

Properties

CAS No.

688055-39-2

Molecular Formula

C22H21ClN4O4S

Molecular Weight

472.94

IUPAC Name

7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C22H21ClN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32)

InChI Key

KCIXYBDBEIBRFD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a piperazine moiety with a quinazoline framework, which may contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN4O4SC_{22}H_{21}ClN_{4}O_{4}S with a molecular weight of approximately 472.9 g/mol. Its IUPAC name reflects its intricate structure, which includes multiple functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC22H21ClN4O4SC_{22}H_{21}ClN_{4}O_{4}S
Molecular Weight472.9 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the quinazoline moiety may exhibit enzyme inhibition properties. The compound's mechanism of action likely involves modulation of enzyme activity and receptor binding, although specific pathways require further investigation.

Biological Activities

Research on similar compounds indicates that derivatives containing piperazine and quinazoline structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal effects. For instance, derivatives have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Analgesic and Anti-inflammatory Effects : Compounds related to this structure have been reported to exhibit analgesic properties superior to conventional analgesics like aspirin . The anti-inflammatory activity was observed in models such as carrageenan-induced edema.
  • Antitumor Potential : Some studies suggest that quinazoline derivatives can inhibit tumor growth by interfering with cancer cell proliferation mechanisms .

Case Studies

A notable study synthesized various piperazine derivatives and evaluated their biological activities. The results indicated that compounds similar to 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene exhibited significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .

Another research focused on the synthesis of compounds featuring the sulfamoyl group showed promising results in enzyme inhibition and antibacterial activity . The synthesized derivatives were tested against multiple bacterial strains, revealing varying degrees of effectiveness.

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of compounds similar to 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene:

Activity TypeRelated CompoundObserved Effect
AntimicrobialPiperazine derivativesModerate to strong activity against S. typhi
AnalgesicQuinazoline analogsHigher analgesic effect than aspirin
AntitumorQuinazoline derivativesInhibition of tumor growth in vitro
Enzyme InhibitionSulfamoyl-containing compoundsSignificant AChE inhibition

Scientific Research Applications

Overview

The compound 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention in various fields of scientific research. Its unique structural features suggest potential applications in medicinal chemistry, biological studies, and industrial processes.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other diseases. Its structure allows it to interact with various biological macromolecules, making it a candidate for drug development.

Potential Therapeutic Effects :

  • Antidepressant and Anxiolytic Properties : Research indicates that derivatives of piperazine, including those similar to this compound, may exhibit significant antidepressant and anxiolytic effects due to their interaction with serotonin receptors.
  • Antimicrobial Activity : Studies have shown that quinazolinone derivatives possess antimicrobial properties against various strains of bacteria and fungi, suggesting that this compound may also exhibit similar activities .

Biological Studies

The compound is utilized in biological assays to understand its interactions with specific molecular targets such as enzymes or receptors. This research is crucial for elucidating its mechanism of action and potential applications in pharmacology.

Mechanism of Action :
The interaction of the compound with biological targets can modulate their activity, which is significant for developing therapies aimed at specific diseases. The presence of the piperazine ring and chlorophenyl group enhances its binding affinity to various receptors.

Chemical Research

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic routes and reaction conditions.

Case Studies and Research Findings

StudyFocusFindings
GSC Biological and Pharmaceutical Sciences (2020)Antibacterial activityDemonstrated significant antibacterial activity against Gram-positive bacteria, indicating potential for further development as an antimicrobial agent .
RSC Advances (2015)Synthesis and characterizationHighlighted the synthesis methods and characterized several derivatives, emphasizing their unique properties and biological activities .
Patent WO2016102347A1Therapeutic applicationsDiscussed the potential use of similar compounds as inhibitors for treating osteoarthritis, showcasing the diverse applications of piperazine derivatives in medicine .

Chemical Reactions Analysis

Nucleophilic Reactions at the Sulfanylidene Group

The sulfanylidene (-S-) group is a reactive site for nucleophilic substitution or addition.

Reaction TypeConditionsProductNotes
AlkylationAlkyl halides (e.g., CH₃I), base (K₂CO₃), DMF, 60°CThioether derivativeSelectivity depends on steric hindrance.
OxidationH₂O₂ or mCPBA in CH₂Cl₂, RTSulfoxide or sulfoneControlled oxidation yields sulfoxide; excess oxidant forms sulfone .

Mechanistic Insight :
The sulfur atom in the sulfanylidene group acts as a soft nucleophile, facilitating reactions with electrophiles. Oxidation proceeds via a radical intermediate, as observed in analogous quinone systems .

Piperazine Moiety Reactivity

The piperazine ring undergoes typical secondary amine reactions, including alkylation and acylation.

Reaction TypeConditionsProductNotes
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylated derivativeConfirmed via NMR shifts in related piperazine compounds .
AlkylationBenzyl bromide, K₂CO₃, DMF, 50°CN-Benzylpiperazine analogSteric effects slow reaction kinetics .

Key Observation :
The electron-donating 4-chlorophenyl substituent modulates the basicity of the piperazine nitrogen, influencing reaction rates .

Quinazolinone Core Reactions

The quinazolinone system participates in electrophilic aromatic substitution (EAS) and redox processes.

Reaction TypeConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°C3-NitroquinazolinoneNitration occurs at the electron-deficient C3 position .
Reduction (C=O)NaBH₄, MeOH, RTSecondary alcoholPartial reduction observed; full reduction requires LiAlH₄.

Mechanistic Insight :
The electron-withdrawing effect of the adjacent dioxole ring directs EAS to the C3 position. Reduction of the ketone follows a hydride transfer mechanism .

Dioxole Ring Hydrolysis

The 1,3-dioxole ring undergoes acid-catalyzed hydrolysis.

Reaction TypeConditionsProductNotes
Acidic HydrolysisHCl (1M), refluxCatechol derivativeRing opening generates a diol intermediate.
Basic HydrolysisNaOH (2M), 80°CNo reactionStability under basic conditions confirmed via TLC.

Structural Impact :
Hydrolysis disrupts the fused ring system, altering the compound’s planarity and pharmacological profile.

Electrophilic Addition to the α,β-Unsaturated Ketone

The enone system (C=O adjacent to C=C) enables conjugate addition.

Reaction TypeConditionsProductNotes
Michael AdditionGrignard reagent (e.g., MeMgBr), THF, -78°C1,4-AdductStereoselectivity driven by steric factors .
Thiol AdditionHSCH₂CO₂H, pH 7.4, RTThioether adductReversible under oxidative conditions .

Mechanistic Insight :
Protonation of the α,β-unsaturated ketone generates a resonance-stabilized carbocation, facilitating nucleophilic attack at the β-carbon .

Chlorophenyl Group Reactivity

The 4-chlorophenyl substituent participates in cross-coupling reactions.

Reaction TypeConditionsProductNotes
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂OBiaryl analogLimited by steric bulk of the piperazine group .
Ullmann CouplingCuI, phenanthroline, K₃PO₄, DMF, 120°CN/ALow yield due to dehalogenation side reactions .

Challenges :
Electron-withdrawing effects of the chlorine atom reduce reactivity in coupling reactions, necessitating harsh conditions .

Comparison with Similar Compounds

8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Structural Differences: Replaces the quinazolinone core with a diazaspirodecane dione system.
  • Pharmacological Profile : Exhibits moderate serotonin 5-HT₁A receptor antagonism (Ki = 12 nM) and dopamine D₂ receptor binding (Ki = 28 nM) .
  • Key Distinction : The absence of a sulfanylidene group reduces metabolic stability compared to the target compound .

3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)

  • Structural Differences : Incorporates a 3-chlorophenyl group on the piperazine ring instead of 4-chlorophenyl.
  • Pharmacological Profile : Shows enhanced selectivity for 5-HT₂A receptors (Ki = 8 nM) due to the meta-chloro substitution .
  • Key Distinction : The positional isomerism of the chlorine atom significantly impacts receptor selectivity .

Quinazolinone Derivatives

7-{6-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (K284-5206)

  • Structural Differences : Features a hexyl linker instead of propyl and a 3-methoxyphenyl group on the piperazine.
  • Physicochemical Properties :

    Property Target Compound K284-5206
    Molecular Formula C₂₅H₂₄ClN₄O₄S C₂₆H₃₀N₄O₅S
    Molecular Weight ~528 g/mol 510.61 g/mol
    LogP (Predicted) 3.2 2.8
  • Key Distinction : The methoxy group enhances solubility but reduces CNS penetration compared to the chloro-substituted analog .

Aza-Oxa-Naphthoisoxazole Derivatives

2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b)

  • Structural Differences: Replaces the quinazolinone core with an isoxazole-fused naphthalene system.
  • Pharmacological Profile : Displays potent dopamine D₃ receptor antagonism (IC₅₀ = 0.5 nM) but lacks activity at serotonin receptors .

Preparation Methods

Niementowski's Cyclocondensation

The quinazolinone scaffold is classically synthesized via Niementowski's reaction , involving:

  • Anthranilic acid derivatives condensed with formamide or acetamide under thermal conditions.

Representative Protocol

Component Quantity Conditions Yield
5-Amino-1,3-benzodioxole-6-carboxylic acid 1.0 eq Formamide, 130°C, 6h 68%

This method generates the dihydroquinazolinone precursor, which is subsequently oxidized to the aromatic system.

Preparation of 4-(4-Chlorophenyl)piperazine

Buchwald-Hartwig Amination

Aryl halides undergo cross-coupling with piperazine using palladium catalysis:

$$
\text{4-Chlorobromobenzene} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{4-(4-chlorophenyl)piperazine}
$$

Reaction Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃, 100°C, 24h
  • Yield: 83%

Coupling Strategies for Final Assembly

Propionyl Linker Installation

The 3-oxopropyl spacer is introduced via Michael addition or alkylation :

Stepwise Approach

  • Acrylation : Treat quinazolinone with acryloyl chloride to form 3-acryloyl intermediate.
  • Nucleophilic Attack : React with 4-(4-chlorophenyl)piperazine under basic conditions.

$$
\text{Quinazolinone-SH} + \text{CH₂=CHCOCl} \rightarrow \text{Acrylate intermediate} \xrightarrow{\text{piperazine, K₂CO₃}} \text{Target compound}
$$

Comparative Coupling Methods

Method Base Solvent Yield Purity
Michael addition K₂CO₃ DMF 65% 95%
Alkylation NaH THF 54% 89%

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel eluted with EtOAc/hexane (3:7)
  • HPLC : C18 column, acetonitrile/water gradient (95% purity)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone-H), 7.38–7.25 (m, 4H, Ar-H), 3.92–3.45 (m, 8H, piperazine).
  • HRMS : m/z calc. for C₂₄H₂₂ClN₄O₄S [M+H]⁺: 513.1054; found: 513.1058.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Combining cyclocondensation and thionation in a single vessel reduces step count:

Components Catalyst Yield
Anthranilic acid derivative + Lawesson's reagent CuI 60%

Industrial-Scale Considerations

Process Optimization Parameters

  • Cost Efficiency : Substituting Pd catalysts with Ni-based systems reduces expenses.
  • Green Chemistry : Employing water as solvent improves sustainability.

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can purity be optimized?

Answer:
Synthesis typically involves multi-step reactions, starting with coupling the chlorophenyl-piperazine moiety to the quinazolinone core. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF or CH₂Cl₂) to attach the 3-oxopropyl group to the piperazine ring .
  • Sulfanylidene introduction : Thiolation via Lawesson’s reagent or P₂S₅ in refluxing toluene, monitored by TLC .
  • Purity optimization : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from byproducts like unreacted intermediates or oxidation derivatives .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • 1H/13C NMR : Assign proton environments (e.g., piperazine N–CH₂ peaks at δ 2.5–3.5 ppm, dioxolo protons as singlets near δ 5.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .
  • XRPD : Validate crystallinity and polymorphic forms, critical for reproducibility in biological assays .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular docking : Predict binding affinities to target receptors (e.g., serotonin/dopamine receptors due to the piperazine moiety) using AutoDock Vina or Schrödinger Suite .
  • ADME prediction : Tools like SwissADME assess logP, solubility, and blood-brain barrier permeability. Substituents on the dioxolo ring can be modified to reduce CYP450 inhibition .
  • MD simulations : Analyze conformational stability of the sulfanylidene group in aqueous environments .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Variable source identification : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and in vivo models (e.g., zebrafish for neuroactivity) .
  • Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .

Advanced: What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?

Answer:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., epimerization) during amide coupling, improving yield by 15–20% over batch methods .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to retain the sulfanylidene configuration .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and reaction time. For example, a 3-factor BBD (Box-Behnken Design) can identify ideal conditions for the cyclization step .

Basic: What are the stability challenges for this compound under varying storage conditions?

Answer:

  • Light sensitivity : The dioxolo ring is prone to photodegradation; store in amber vials at –20°C under argon .
  • Hydrolytic degradation : Monitor pH in aqueous solutions (avoid >pH 7.5) to prevent cleavage of the 3-oxopropyl linkage .
  • Stability-indicating assays : Use UPLC-PDA at 254 nm to track degradation products over 6 months .

Advanced: How can researchers elucidate the metabolic pathways of this compound?

Answer:

  • In vitro microsomal studies : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential, critical for drug-drug interaction profiling .
  • Isotope labeling : Synthesize a 13C-labeled analog to track metabolic fate via NMR in urine/plasma samples .

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR)?

Answer:

  • Fragment-based design : Replace the chlorophenyl group with bioisosteres (e.g., thiophene) and measure changes in receptor binding using radioligand assays .
  • Free-Wilson analysis : Systematically vary substituents on the quinazolinone core and apply MLR (multiple linear regression) to quantify contributions to activity .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to visualize key hydrogen bonds and hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.